molecular formula C9H9ClN2O3 B3060568 4-Chloro-N,N-dimethyl-3-nitrobenzamide CAS No. 5334-04-3

4-Chloro-N,N-dimethyl-3-nitrobenzamide

Cat. No. B3060568
CAS RN: 5334-04-3
M. Wt: 228.63 g/mol
InChI Key: RIOXTSMUEXTUSK-UHFFFAOYSA-N
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Description

4-Chloro-N,N-dimethyl-3-nitrobenzamide is an organic compound with the molecular formula C9H9ClN2O3 . It is a derivative of benzamide, which is a compound containing a benzene ring attached to an amide functional group .


Molecular Structure Analysis

The molecular structure of 4-Chloro-N,N-dimethyl-3-nitrobenzamide consists of a benzene ring substituted with a chlorine atom, a nitro group, and a dimethylamide group . The exact 3D structure could be determined using techniques such as X-ray crystallography or NMR spectroscopy.

Scientific Research Applications

  • Crystal Engineering :

    • The study by Saha, Nangia, & Jaskólski (2005) explores crystal engineering using hydrogen bonds and halogen bonds. It mentions molecular tapes mediated via strong O–H⋯N hydrogen bonds and weak C–I⋯O interactions in complexes involving nitrobenzamide structures. This research demonstrates the structural insulation in hydrogen bonding and halogen bonding domains, providing insights into crystal design.
  • Synthesis and Structural Characterization :

    • Arslan, Kazak, & Aydın (2015) conducted a study on the synthesis, spectroscopic, and structural characterization of p-nitrobenzamide compounds. The research employed various spectroscopic techniques and X-ray diffraction for characterizing the molecular geometries and vibrational frequencies, providing valuable information for understanding the compound's properties.
  • Chemical Behavior and Pharmacokinetics :

    • In the field of pharmaceuticals, Sena et al. (2017) in their paper published in the Journal of Nanoparticle Research, investigated the preformulation and formulation development of a bioactive nitroaromatic compound, including N-(butanoyloxyethyl)-4-(chloromethyl)-3-nitrobenzamide. This study, which focused on chemical behavior, physicochemical properties, and pharmacokinetics, highlighted the compound's potential as an antitumor agent. The research can be accessed for further details at Sena et al. (2017).
  • Novel Applications in Material Science :

    • Mehdipour‐Ataei, Sarrafi, & Hatami (2004) explored the synthesis of novel thermally stable polyimides based on flexible diamine, which included the use of 4-nitrobenzamide derivatives. Their work, as detailed in the European Polymer Journal, contributes to the development of new materials with enhanced thermal stability and specific structural features. The study can be found at Mehdipour‐Ataei et al. (2004).

properties

IUPAC Name

4-chloro-N,N-dimethyl-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O3/c1-11(2)9(13)6-3-4-7(10)8(5-6)12(14)15/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIOXTSMUEXTUSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10967953
Record name 4-Chloro-N,N-dimethyl-3-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10967953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-N,N-dimethyl-3-nitrobenzamide

CAS RN

5334-04-3
Record name 4-CHLORO-N,N-DIMETHYL-3-NITROBENZAMIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2378
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Chloro-N,N-dimethyl-3-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10967953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Triethylamine (3.48 ml) was added to a solution containing 4-chloro-3-nitrobenzoic acid (5.04 g) in N,N-dimethylformamide (25 ml) while being cooled with ice, and then pivaloyl chloride (3.08 ml) was added thereto. The mixture was stirred for 15 minutes, and then dimethylamine hydrochloride (2.24 g) and triethylamine (3.83 ml) were added thereto. The reaction mixture was stirred for 15 minutes while being cooled with ice and futher stirred for 14 hours at room temperature, and then concentrated. The residue, with ethyl acetate added thereto, was washed with water, 1N sodium hydroxide aqueous solution and saturated brine successively, dried over sodium sulfate anhydride, and concentrated, thereby yielding the entitled compound (4.85 g) as yellow solid.
Quantity
3.48 mL
Type
reactant
Reaction Step One
Quantity
5.04 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
3.08 mL
Type
reactant
Reaction Step Three
Quantity
2.24 g
Type
reactant
Reaction Step Four
Quantity
3.83 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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